molecular formula C10H6BrNO2S B1373454 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid CAS No. 955400-49-4

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1373454
CAS No.: 955400-49-4
M. Wt: 284.13 g/mol
InChI Key: ZVYCBOMUAAYYML-UHFFFAOYSA-N
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Description

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to the thiazole ring at the second position. The carboxylic acid group is attached to the fourth position of the thiazole ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research and industry .

Biochemical Analysis

Biochemical Properties

2-(2-Bromophenyl)thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including 2-(2-Bromophenyl)thiazole-4-carboxylic acid, have been shown to exhibit antimicrobial, antifungal, and antitumor activities . The interactions of this compound with enzymes such as topoisomerase II can lead to DNA double-strand breaks, which are crucial for its antitumor effects .

Cellular Effects

2-(2-Bromophenyl)thiazole-4-carboxylic acid influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting tumor growth . Additionally, this compound can modulate the activity of neurotransmitters, impacting neuronal function and potentially offering neuroprotective effects .

Molecular Mechanism

The molecular mechanism of 2-(2-Bromophenyl)thiazole-4-carboxylic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For instance, the compound’s interaction with topoisomerase II results in the inhibition of DNA replication and transcription, ultimately causing cell death in cancer cells . This mechanism highlights its potential as an antitumor agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-Bromophenyl)thiazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their biological activity over extended periods, making them suitable for long-term therapeutic applications

Dosage Effects in Animal Models

The effects of 2-(2-Bromophenyl)thiazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as tumor inhibition and neuroprotection . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-(2-Bromophenyl)thiazole-4-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and elimination from the body. The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall pharmacokinetic and pharmacodynamic properties . Understanding these pathways is crucial for optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of 2-(2-Bromophenyl)thiazole-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in target tissues . For instance, the compound’s ability to cross the blood-brain barrier can enhance its neuroprotective effects .

Subcellular Localization

2-(2-Bromophenyl)thiazole-4-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.

Preparation Methods

The synthesis of 2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid typically involves the reaction of 2-bromobenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then subjected to oxidation to yield the desired carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like iodine or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity of the final product.

Chemical Reactions Analysis

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid can be compared with other thiazole derivatives such as:

    2-(4-Chlorophenyl)thiazole-4-carboxylic acid: Similar in structure but with a chlorine atom instead of bromine, this compound may exhibit different reactivity and biological activity.

    2-(2-Methylphenyl)thiazole-4-carboxylic acid: The presence of a methyl group instead of bromine can lead to variations in the compound’s chemical properties and applications.

    2-(2-Fluorophenyl)thiazole-4-carboxylic acid:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(2-bromophenyl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-4-2-1-3-6(7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVYCBOMUAAYYML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=CS2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90655503
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955400-49-4
Record name 2-(2-Bromophenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90655503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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